molecular formula C8H8BF3O2 B3391096 3-Methyl-2-(trifluoromethyl)phenylboronic acid CAS No. 1383576-04-2

3-Methyl-2-(trifluoromethyl)phenylboronic acid

Cat. No. B3391096
CAS RN: 1383576-04-2
M. Wt: 203.96 g/mol
InChI Key: SILUDOBLZPUYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .


Synthesis Analysis

This compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . It is also used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .


Molecular Structure Analysis

The linear formula of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is CF3C6H4B(OH)2 . Its molecular weight is 189.93 .


Chemical Reactions Analysis

As mentioned earlier, this compound is involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

The compound is a white to pale yellow powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 268.2±50.0 °C at 760 mmHg, and a flash point of 116.0±30.1 °C .

Scientific Research Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura (SM) coupling reaction is one of the most widely applied transition metal catalyzed carbon-carbon bond forming reactions . This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Protodeboronation

Protodeboronation of pinacol boronic esters is a process that has been developed for the removal of the boron moiety at the end of a sequence . This compound can be used in catalytic protodeboronation of pinacol boronic esters .

Synthesis of Biologically Active Molecules

This compound can be used in the synthesis of biologically active molecules . For example, it can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Aerobic Oxidative Cross-Coupling

Aerobic oxidative cross-coupling is a process that involves the coupling of two different organic compounds in the presence of oxygen . This compound can be used as a reactant in such reactions .

Microwave-Assisted Petasis Reactions

Microwave-assisted Petasis reactions are a type of multi-component reaction that can be used to synthesize a variety of complex organic compounds . This compound can be used as a reactant in such reactions .

Rhodium-Catalyzed Addition Reactions

Rhodium-catalyzed addition reactions are a type of reaction that involves the addition of a compound to a double or triple bond in the presence of a rhodium catalyst . This compound can be used as a reactant in such reactions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the compound, acting as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds . The downstream effects include the formation of biologically active molecules .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biologically active molecules .

Action Environment

The action of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be mild and functional group tolerant . Additionally, the compound should be stored in a cool place, and the container should be kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

[3-methyl-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(9(13)14)7(5)8(10,11)12/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILUDOBLZPUYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(trifluoromethyl)phenylboronic acid

CAS RN

1383576-04-2
Record name [3-methyl-2-(trifluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.